![molecular formula C20H21NO B3484853 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B3484853.png)
1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
Overview
Description
1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline, also known as BHT-quinoline, is a synthetic compound used in various scientific research applications. It is a member of the quinoline family of compounds and is commonly used as an antioxidant, stabilizer, and light absorber in the food, cosmetic, and plastic industries. In
Mechanism of Action
1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also has the ability to chelate metal ions, which further enhances its antioxidant activity. In addition, 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of neurodegenerative diseases, which are characterized by a loss of cholinergic neurons and a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage to cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been shown to have antitumor activity and may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may not be suitable for certain types of experiments due to its antioxidant properties, which could interfere with the results.
Future Directions
There are many potential future directions for research on 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an antitumor agent. Studies have shown promising results in animal models, but more research is needed to determine its effectiveness in humans. Finally, there is potential for 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee to be used in combination with other compounds to enhance its antioxidant and neuroprotective effects.
Scientific Research Applications
1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been extensively studied for its antioxidant properties, which make it useful in the food and cosmetic industries. It is also used as a stabilizer in plastics and rubber products. In addition, 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been shown to have potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
phenyl-(2,2,4,6-tetramethylquinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)21(18)19(22)16-8-6-5-7-9-16/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKNDJFNLDOJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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